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Abstract
Affinine is a monoterpenoid indole alkaloid belonging to the vobasine family, first reported in

1963. Isolated from the plant genus Tabernaemontana, its discovery was a part of broader

chemotaxonomic studies on alkaloids. This technical guide provides an in-depth overview of

the discovery, historical background, and key experimental data related to affinine. It includes

a summary of its physicochemical properties, the methodologies for its isolation and

characterization, and details of its evaluation as a cholinesterase inhibitor. This document is

intended to serve as a comprehensive resource for researchers in natural product chemistry,

pharmacology, and drug development.

Introduction
The study of alkaloids has been a cornerstone of natural product chemistry, yielding numerous

compounds with significant pharmacological activities. Among these, the monoterpenoid indole

alkaloids represent a large and structurally diverse class. Affinine, a member of this class, was

first isolated in the mid-20th century. This guide will detail the historical context of its discovery

and the scientific investigations into its properties.

Discovery and Historical Background

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1238560?utm_src=pdf-interest
https://www.benchchem.com/product/b1238560?utm_src=pdf-body
https://www.benchchem.com/product/b1238560?utm_src=pdf-body
https://www.benchchem.com/product/b1238560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Affinine was first discovered in 1963 by Jerry A. Weisbach and his colleagues.[1] The

discovery was a result of their chemotaxonomic investigation into the alkaloidal constituents of

Peschiera affinis, a plant species belonging to the Apocynaceae family.[1] The genus Peschiera

is now considered a synonym of Tabernaemontana. The work was part of a broader effort to

understand the chemical relationships between plant species through their secondary

metabolites.

The initial isolation and characterization of affinine were reported in the paper "Problems in

chemotaxonomy I. Alkaloids of Peschiera affinis," published in the Journal of Pharmaceutical

Sciences.[1] This foundational study laid the groundwork for future research on affinine and

other related alkaloids from the Tabernaemontana genus.

Physicochemical Properties
Affinine is characterized by a complex heterocyclic structure typical of monoterpenoid indole

alkaloids. Its key physicochemical properties are summarized in the table below.

Property Value Reference

IUPAC Name

(2S,6R,14S,E)-5-ethylidene-

14-(hydroxymethyl)-3,14-

dimethyl-2,3,4,5,6,7-

hexahydro-1H-2,6-

methanoazecino[5,4-b]indol-

8(9H)-one

[1]

Molecular Formula C₂₀H₂₄N₂O₂ [1]

Molar Mass 324.42 g/mol [1]

Melting Point 265 °C (decomposes) [1]

Class
Monoterpenoid Indole Alkaloid

(Vobasine Family)
[1]
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The original isolation of affinine was performed from the plant Peschiera affinis. While the full,

detailed protocol from the original 1963 publication by Weisbach et al. is not readily available in

modern digital archives, the general procedure for isolating alkaloids from Tabernaemontana

species involves several key steps. The following is a generalized workflow based on common

practices for the isolation of indole alkaloids from this genus.

Plant Material (e.g., bark, leaves)
of Tabernaemontana sp.

Maceration with a Solvent
(e.g., Methanol or Ethanol)

Filtration to remove
solid plant material

Concentration of the extract
under reduced pressure

Acid-Base Partitioning
to separate alkaloids

Chromatographic Separation
(e.g., Column Chromatography)

Crystallization to obtain
pure Affinine
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Generalized workflow for the isolation of affinine.

Detailed Steps:

Extraction: The dried and powdered plant material (e.g., stem bark, roots, or leaves) is

macerated with a polar solvent such as methanol or ethanol at room temperature for an

extended period. This process is often repeated multiple times to ensure complete extraction

of the alkaloids.

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The

solvent is then evaporated under reduced pressure to yield a crude extract.

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5%

hydrochloric acid) and then washed with a nonpolar solvent (e.g., hexane) to remove fats

and other neutral compounds. The acidic aqueous layer, containing the protonated alkaloids,

is then basified (e.g., with ammonium hydroxide) to a pH of around 9-10. The deprotonated

alkaloids are then extracted into an organic solvent such as dichloromethane or chloroform.

Chromatographic Separation: The crude alkaloid mixture is subjected to column

chromatography over silica gel or alumina. The column is eluted with a gradient of solvents,

typically starting with a nonpolar solvent and gradually increasing the polarity. Fractions are

collected and monitored by thin-layer chromatography (TLC).

Crystallization: Fractions containing affinine are combined, and the solvent is evaporated.

The resulting solid is then purified by recrystallization from a suitable solvent or solvent

mixture to yield pure crystalline affinine.

Structure Elucidation
The structure of affinine was originally determined using classical methods of the time, likely

involving chemical degradation and spectroscopic techniques such as UV and IR spectroscopy.

Modern structure elucidation relies heavily on nuclear magnetic resonance (NMR)

spectroscopy and mass spectrometry (MS).

Spectroscopic Data for Affinine:
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While a comprehensive public database of the NMR and MS data for affinine is not readily

available, the key techniques used for its structural confirmation include:

¹H NMR: Provides information about the number and chemical environment of hydrogen

atoms in the molecule.

¹³C NMR: Shows the number and types of carbon atoms.

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms in

the molecule.

Mass Spectrometry (e.g., ESI-MS, HRMS): Determines the molecular weight and elemental

composition of the molecule.

Cholinesterase Inhibition Assay
Limited pharmacological testing has suggested that affinine may act as an inhibitor of both

acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] The most common method

to determine the inhibitory activity of a compound against these enzymes is the

spectrophotometric method developed by Ellman.
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Acetylcholinesterase (AChE)
or Butyrylcholinesterase (BChE)

Hydrolysis

Acetylthiocholine (ATCh)
or Butyrylthiocholine (BTCh)

Thiocholine

Reaction

DTNB (Ellman's Reagent)

TNB (Yellow Anion)

Measure Absorbance at 412 nm

Affinine (Inhibitor)

Inhibition
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Principle of the Ellman's method for cholinesterase inhibition.

Detailed Protocol (Generalized):

Reagent Preparation:

Phosphate buffer (0.1 M, pH 8.0).
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DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in buffer.

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution in

water.

AChE (from electric eel) or BChE (from equine serum) solution in buffer.

Affinine stock solution in a suitable solvent (e.g., DMSO), with subsequent serial dilutions.

Assay Procedure (in a 96-well plate):

To each well, add phosphate buffer, DTNB solution, and the enzyme solution.

Add a specific concentration of the affinine solution (or solvent for the control).

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled

temperature (e.g., 37°C).

Initiate the reaction by adding the substrate solution (ATCI or BTCI).

Immediately measure the change in absorbance at 412 nm over time using a microplate

reader.

Data Analysis:

The rate of the reaction is determined from the slope of the absorbance versus time plot.

The percentage of inhibition for each concentration of affinine is calculated relative to the

control (no inhibitor).

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme

activity) is determined by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Quantitative Data on Cholinesterase Inhibition:

Specific IC₅₀ values for affinine against acetylcholinesterase and butyrylcholinesterase are not

widely reported in publicly accessible literature, indicating that its pharmacological evaluation
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may have been limited.

Conclusion
Affinine is a monoterpenoid indole alkaloid with a well-defined chemical structure, first isolated

in 1963 from Peschiera affinis. Its discovery was a notable contribution to the field of

chemotaxonomy. While early reports suggested potential activity as a cholinesterase inhibitor,

there is a lack of extensive pharmacological data in the public domain. This technical guide

provides a consolidated overview of the historical background and key experimental

methodologies related to affinine, serving as a foundational resource for further research into

this and other related natural products. Further investigation is warranted to fully elucidate the

pharmacological potential of affinine and its derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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